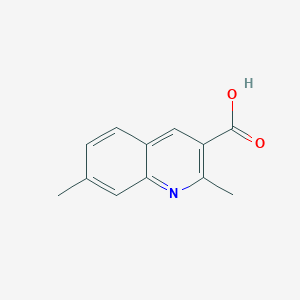

2,7-Dimethylquinoline-3-carboxylic acid

Description

Overview of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry and Drug Discovery

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structure in heterocyclic chemistry. nih.govamerigoscientific.com Its unique electronic properties and the ability to undergo a variety of chemical reactions make it a versatile building block for the synthesis of more complex molecules. nih.gov This versatility has been extensively leveraged in medicinal chemistry, establishing the quinoline nucleus as a "privileged scaffold." nih.govnih.gov This term signifies its recurring presence in the structures of numerous pharmacologically active compounds. nih.govnih.gov

The quinoline motif is integral to a wide array of drugs with diverse therapeutic applications. nih.govrsc.org Its derivatives have been developed as potent agents against a spectrum of diseases, exhibiting activities such as:

Anticancer rsc.orgresearchgate.net

Antimalarial rsc.org

Antimicrobial and Antibacterial koreascience.krnih.gov

Antiviral rsc.org

Anti-inflammatory

Kinase inhibitors nih.govnih.govresearchgate.net

The success of quinoline-based drugs, including several FDA-approved kinase inhibitors used in cancer therapy, continually fuels research into new analogues with improved efficacy and selectivity. nih.govnih.gov

Specific Focus on 2,7-Dimethylquinoline-3-carboxylic Acid in Academic Inquiry

Within the broad family of quinoline derivatives, this compound emerges as a specific molecule of interest for academic and industrial research. While detailed, dedicated studies on this particular compound are not extensively documented in publicly available literature, its chemical identity is well-established. It is available from various chemical suppliers as a reagent for research purposes, indicating its role as a building block or a compound for screening in drug discovery programs. biosynth.comcymitquimica.com

The structure features a quinoline core with methyl groups at positions 2 and 7, and a carboxylic acid group at position 3. These substitutions are not arbitrary; the presence and position of such functional groups are known to significantly influence the biological activity of the quinoline scaffold. For instance, quinoline-3-carboxylic acids are a known class of compounds with antibacterial properties. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 470702-35-3 | biosynth.comsynblock.com |

| Molecular Formula | C₁₂H₁₁NO₂ | cymitquimica.comsynblock.com |

| Molecular Weight | 201.22 g/mol | cymitquimica.comsynblock.com |

| Synonyms | 2,7-Dimethyl-3-quinolinecarboxylic acid, 3-Quinolinecarboxylic acid, 2,7-dimethyl- | synblock.com |

Research Context and Scope of Investigation

The scientific interest in this compound can be understood within the broader context of research into substituted quinoline carboxylic acids. The academic investigation into this class of compounds is driven by the quest for new therapeutic agents with novel mechanisms of action or improved pharmacological profiles.

Research on quinoline derivatives is particularly active in the area of oncology. Many quinoline-based compounds have been investigated as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.govnih.govresearchgate.net The development of selective kinase inhibitors is a major focus of modern cancer drug discovery. nih.gov

Furthermore, the antimicrobial potential of quinoline carboxylic acids remains a significant area of study. koreascience.krnih.gov With the rise of antibiotic resistance, there is a continuous need for new antibacterial agents, and the quinoline scaffold has historically provided a fruitful starting point for the development of such drugs. koreascience.kr Studies have shown that substitutions on the quinoline ring can dramatically affect the antibacterial spectrum and potency. nih.gov Therefore, it is plausible that this compound and its analogues are being synthesized and evaluated for their potential as kinase inhibitors, antimicrobial agents, or for other biological activities that are characteristic of the quinoline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-6-10(12(14)15)8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTYGVBJWKJPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355924 | |

| Record name | 2,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470702-35-3 | |

| Record name | 2,7-Dimethyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470702-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Approaches for Quinoline (B57606) Carboxylic Acid Synthesis

The synthesis of quinoline carboxylic acids is historically rich, with several named reactions providing the foundation for modern methods. While not all are directly applicable to the 3-carboxy substitution pattern of the target molecule, they are essential for understanding the landscape of quinoline synthesis.

The Doebner reaction is a well-known three-component reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net The reaction typically proceeds by the initial formation of a Schiff base from the aniline (B41778) and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration. wikipedia.org

While the classic Doebner reaction yields 4-carboxyquinolines, variations and unexpected by-products have been noted. For instance, studies have shown that the order of reactant addition can be crucial, and in some cases, 2-methylquinoline-4-carboxylic acid derivatives can form as by-products. sci-hub.se A modern variant, the Doebner hydrogen-transfer reaction, has been developed to improve yields, particularly for anilines bearing electron-withdrawing groups, using catalysts like BF₃·THF. nih.gov However, due to its inherent regioselectivity for the C4-position, the Doebner reaction is not a primary route for the synthesis of 2,7-Dimethylquinoline-3-carboxylic acid.

Table 1: Overview of the Doebner Reaction

| Feature | Description |

| Reaction Type | Three-component condensation |

| Reactants | Aniline, Aldehyde, Pyruvic Acid |

| Product | Quinoline-4-carboxylic acid |

| Key Intermediates | Schiff base, Aniline-pyruvic acid adduct |

| Variants | Doebner-Miller, Doebner hydrogen-transfer |

The Pfitzinger reaction provides another robust method for obtaining quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org

The mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org Like the Doebner reaction, the Pfitzinger synthesis is regioselective for the 4-carboxy position and is therefore not a direct pathway to 3-carboxyquinolines like the target compound. mdpi.com

The Friedländer synthesis is one of the most versatile and direct methods that can be adapted for the synthesis of this compound. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either an acid or a base. organic-chemistry.orgjk-sci.com

To achieve the desired this compound structure, the logical starting materials would be:

2-Amino-4-methylacetophenone : This provides the benzene (B151609) ring with the C7-methyl group and the C2-methyl group of the final quinoline.

An α-ketoester, such as ethyl pyruvate : This reactant provides the active methylene (B1212753) group and the precursor to the C3-carboxylic acid.

The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.org The resulting ester (ethyl 2,7-dimethylquinoline-3-carboxylate) can then be hydrolyzed to the target carboxylic acid. This strategy offers high regioselectivity for the desired substitution pattern.

Table 2: Hypothetical Friedländer Synthesis for the Target Compound

| Starting Material 1 | Starting Material 2 | Intermediate Product | Final Product |

| 2-Amino-4-methylacetophenone | Ethyl Pyruvate | Ethyl 2,7-dimethylquinoline-3-carboxylate | This compound |

Several other classic methods exist for quinoline synthesis, though their application to produce 3-carboxylic acid derivatives is less direct than the Friedländer approach.

Combes Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org While effective for producing 2,4-disubstituted quinolines, it is not designed for introducing a carboxylic acid at the C3 position. wikipedia.org

Skraup Synthesis : This involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a harsh method and typically produces unsubstituted or simply substituted quinolines.

Camps Cyclization : This involves the cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines.

Povarov Reaction : This is a [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

While these methods are fundamental to quinoline chemistry, the Friedländer annulation remains the most theoretically straightforward of the classic routes for accessing the this compound scaffold.

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry has introduced new catalytic systems to improve the efficiency, selectivity, and environmental footprint of classic reactions.

Catalysis has been applied extensively to quinoline synthesis, including the Friedländer reaction. A variety of catalysts can promote this condensation, including Brønsted acids (like p-toluenesulfonic acid), iodine, and Lewis acids such as neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.orgjk-sci.com These catalysts can lead to higher yields and milder reaction conditions.

A more advanced and highly relevant strategy for obtaining the quinoline-3-carboxylic acid core involves palladium-catalyzed carbonylation. A patented method describes the synthesis of quinoline-3-carboxylic acid from 2,3-dichloroquinoline. google.com The process involves a palladium-catalyzed dicarbonylation to yield a 2,3-dicarboxylic acid ester, followed by hydrolysis to the diacid. The final step is a selective thermal decarboxylation at the C2 position to afford the desired quinoline-3-carboxylic acid. google.com This approach could theoretically be applied to a 7-methyl-2,3-dichloroquinoline precursor to generate the backbone of the target molecule, with the C2-methyl group being installed via a different method.

Furthermore, a novel formal [3+2+1] annulation using an acidic I₂-DMSO system has been reported to convert anilines and amino acids into alkyl quinoline-3-carboxylates, presenting another modern catalytic pathway to this class of compounds. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly integral to the design of synthetic routes for compounds like this compound.

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. Many modern catalytic systems for quinoline synthesis are designed to work under solvent-free conditions or in environmentally benign solvents like water.

Solvent-free conditions are frequently employed with heterogeneous catalysts. For instance, the synthesis of polysubstituted quinolines using nano-TiO₂ catalysts can be achieved at 90-100°C under solvent-free conditions, resulting in high yields and short reaction times. nih.gov Similarly, the use of ionic liquids like [bmim]HSO₄ as a catalyst in the Friedländer synthesis allows the reaction to proceed efficiently without any solvent. mdpi.com

Water is an ideal green solvent, and several methods have been adapted to aqueous media. The Doebner reaction for synthesizing quinoline-4-carboxylic acids can be effectively carried out in water using sulfamic acid as a recyclable catalyst. walshmedicalmedia.com Organocatalytic methods, such as the benzylamine-catalyzed synthesis of 2-substituted quinolines, have also been successfully performed "on-water". organic-chemistry.org

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. jmpas.com This technique is well-aligned with green chemistry principles by offering a more energy-efficient heating method compared to conventional refluxing.

Microwave-assisted synthesis has been successfully applied to produce a variety of quinoline derivatives. The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatins and ketones, can be performed rapidly and efficiently under microwave irradiation. tandfonline.comresearchgate.net For example, reacting isatin with ketones in a basic medium under microwave heating can produce quinoline-4-carboxylic acids in just a few minutes. tandfonline.com This method has also been used to prepare esters and hydrazides of the resulting carboxylic acids. tandfonline.com Similarly, a series of quinoline-3-carboxylic acid derivatives have been synthesized using microwave irradiation in aqueous micellar microreactors. nih.gov

Table 2: Examples of Microwave-Assisted Quinoline Synthesis

| Target Compound Type | Starting Materials | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Quinoline-4-carboxylic acids | Isatins, Acyclic/Cyclic Ketones | Basic medium, Closed Teflon vessel | ~12.5 min | 95% | tandfonline.com |

| 2-Hydroxyquinoline-4-carboxylic acid | Isatin, Malonic acid | Acetic acid | 15 min | 68% | tandfonline.com |

| Quinoline-3-carboxylic acid derivatives | Not specified | Aqueous micellar microreactors | Not specified | Not specified | nih.gov |

| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Substituted acetanilide, DMF/POCl₃ | Microwave irradiation | Not specified | Good | jmpas.com |

Electrochemical synthesis offers a sustainable alternative to traditional methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. thieme-connect.com This field is gaining attention for the construction of heterocyclic compounds.

An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) has been developed to yield substituted quinolines under electrochemical conditions. thieme-connect.com This metal- and oxidant-free method operates in an undivided cell at room temperature, providing good to excellent yields. thieme-connect.com Research has also demonstrated the selective C3-thiolation of quinoline compounds using an electrochemical approach, highlighting the potential for precise functionalization of the quinoline ring. rsc.org Furthermore, the electrochemical oxidation of quinoline to quinolinic acid (pyridine-2,3-dicarboxylic acid) has been achieved using a Pb/PbO₂ electrode, indicating that electrochemical methods can be used to modify the quinoline core itself. asianpubs.org While a direct electrochemical synthesis for this compound is not prominently documented, these examples show the significant potential of electrosynthesis for the clean and efficient production of this class of compounds. thieme-connect.comnih.govnih.gov

Mechanistic Investigations of this compound Formation

The formation of the quinoline ring system in this compound is generally understood to occur via acid-catalyzed condensation reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the mechanism can be inferred from detailed investigations of the Doebner and the related Doebner-von Miller reactions. wikipedia.orgwikipedia.org

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Kinetic studies on reactions analogous to the formation of this compound have provided valuable insights into the reaction order and rate-determining steps. For instance, investigations into related quinoline syntheses have shown that the reaction can follow third-order kinetics. researchgate.net The rate of reaction is influenced by the electronic and steric properties of the reactants, such as the aniline and the carbonyl compound. researchgate.net

Spectroscopic techniques are instrumental in identifying the transient species that are formed throughout the reaction pathway. While direct spectroscopic data for the synthesis of this compound is scarce, studies on the broader Skraup-Doebner-von Miller synthesis have employed 13C-labeled ketones in crossover experiments. nih.gov These experiments have revealed significant scrambling of the isotopic label in the final quinoline product, suggesting a fragmentation-recombination mechanism is at play. nih.govcapes.gov.br This indicates that the initial adducts formed are not static and can undergo reversible fragmentation before cyclizing to the final product. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial tools for characterizing isolated intermediates, helping to piece together the reaction puzzle. researchgate.netnih.gov

Table 1: Spectroscopic Methods in Mechanistic Elucidation

| Spectroscopic Technique | Information Gained | Relevance to Quinoline Synthesis |

| 13C NMR Spectroscopy | Identification of carbon skeleton and scrambling of isotopic labels. | Provides evidence for fragmentation-recombination pathways. nih.gov |

| Infrared (IR) Spectroscopy | Detection of functional groups (e.g., C=O, N-H) in intermediates. | Helps in the characterization of transient species like Schiff bases and enones. nih.gov |

| Mass Spectrometry | Determination of molecular weights of intermediates and products. | Confirms the distribution of isotopically labeled products in crossover experiments. wikipedia.org |

| UV-Vis Spectrophotometry | Monitoring the concentration of reactants and products over time. | Used in kinetic studies to determine reaction rates and orders. researchgate.net |

Role of Intermediates and Transition States

The formation of this compound proceeds through a series of key intermediates and transition states. The reaction is believed to initiate with the formation of a Schiff base from the reaction of the aniline (3,5-dimethylaniline) with an aldehyde. Concurrently, pyruvic acid can exist in its enol form. wikipedia.org

Two plausible mechanistic pathways are generally considered for the Doebner reaction wikipedia.org:

Pathway A: Aldol Condensation First

An initial aldol-type condensation between the enol form of pyruvic acid and an aldehyde (in this case, acetaldehyde, which would lead to the 2-methyl group) forms a β,γ-unsaturated α-keto acid.

This is followed by a Michael addition of the aniline (3,5-dimethylaniline) to this unsaturated intermediate.

Subsequent cyclization onto the aromatic ring, followed by dehydration, leads to the formation of the quinoline ring.

Pathway B: Schiff Base Formation First

The aniline and aldehyde first react to form a Schiff base (an imine).

The enol of pyruvic acid then attacks the Schiff base.

This is followed by cyclization and dehydration to yield the final quinoline-3-carboxylic acid.

A study proposing a fragmentation-recombination mechanism for the related Skraup-Doebner-von Miller synthesis suggests that an initial conjugate addition of the aniline to an α,β-unsaturated carbonyl compound leads to an aminoketone intermediate. wikipedia.orgnih.gov This intermediate can then fragment into an imine and the original ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov This highlights the dynamic nature of the intermediates.

The transition states in these reactions involve the breaking and forming of several bonds, and their stability determines the reaction rate. For example, the cyclization step involves an electrophilic attack on the electron-rich aromatic ring of the aniline derivative. The stability of the resulting carbocationic intermediate (a Wheland-type intermediate) is a key factor. Computational studies on related systems help in modeling these transition states and understanding the energy barriers involved. umw.edu

Table 2: Key Intermediates in the Formation of this compound

| Intermediate | Description | Role in the Reaction |

| Schiff Base (Imine) | Formed from the condensation of 3,5-dimethylaniline (B87155) and acetaldehyde. | Acts as an electrophile for the attack by the enol of pyruvic acid. wikipedia.org |

| Enol of Pyruvic Acid | The tautomeric form of pyruvic acid. | Acts as a nucleophile. wikipedia.org |

| Aniline Derivative | Product of the Michael addition of 3,5-dimethylaniline to an unsaturated keto acid or the product of the enol attacking the Schiff base. | The direct precursor to the cyclization step. wikipedia.org |

| β-Arylaminoketone | An intermediate that can be isolated in some Doebner-Miller reactions. | Can undergo cyclization to form the quinoline ring. researchgate.net |

| 1,2,3,4-Tetrahydroquinoline Derivative | A possible intermediate formed after cyclization, prior to aromatization. | Undergoes oxidation to form the final quinoline product. researchgate.net |

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, readily available starting materials. The retrosynthesis of this compound would logically disconnect the molecule based on known quinoline synthesis reactions.

The primary disconnection would be of the bonds formed during the Doebner reaction. This involves breaking the C-N and C-C bonds that form the heterocyclic ring.

Disconnection 1 (C4-C4a and N1-C8a bonds): The quinoline ring itself suggests a Doebner-type synthesis. This disconnection breaks the ring to reveal the aniline precursor and the three-carbon chain that forms part of the heterocyclic ring. This leads back to 3,5-dimethylaniline, pyruvic acid, and acetaldehyde. This is the most direct and logical retrosynthetic step.

The forward synthesis would therefore involve the condensation of these three components, likely in the presence of an acid catalyst.

Table 3: Retrosynthetic Analysis of this compound

| Target Molecule | Retrosynthetic Disconnection | Precursors | Synthetic Reaction |

| This compound | Doebner Reaction Disconnection | 3,5-Dimethylaniline, Pyruvic Acid, Acetaldehyde | Doebner Reaction |

This retrosynthetic analysis provides a clear and efficient strategy for the laboratory synthesis of this compound, relying on a well-established and versatile named reaction.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the quinoline (B57606) ring is a primary site for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives with potentially altered physicochemical and biological properties.

Esterification Reactions

The conversion of 2,7-dimethylquinoline-3-carboxylic acid to its corresponding esters can be achieved through several established methods. The choice of method often depends on the nature of the alcohol and the desired reaction conditions.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent. The removal of water as it is formed can also shift the equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, the Steglich esterification offers a valuable alternative. This method utilizes a coupling reagent, most commonly dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.org

The existence of this compound ethyl ester is a testament to the feasibility of these esterification reactions.

Table 1: Common Esterification Methods Applicable to this compound

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (excess), Strong acid catalyst (e.g., H₂SO₄), Heat | Inexpensive reagents, simple procedure. | Requires harsh acidic conditions and high temperatures; not suitable for sensitive substrates. |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalytic), Aprotic solvent (e.g., CH₂Cl₂) | Mild reaction conditions, high yields, suitable for a wide range of alcohols. | DCC can be an allergen; formation of dicyclohexylurea byproduct requires removal. |

| Acyl Chloride Formation followed by Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., pyridine) | High reactivity of the acyl chloride intermediate. | Requires an extra step to form the acyl chloride; generates corrosive byproducts. |

Amidation Reactions

Direct thermal condensation of the carboxylic acid with an amine is generally not efficient and requires high temperatures, which can lead to side reactions. Therefore, the use of coupling reagents is the preferred method for amide bond formation. Reagents such as DCC, EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HOBt (Hydroxybenzotriazole) are commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. These reactions are typically carried out in aprotic solvents at room temperature and often provide high yields of the desired amide. nih.govresearchgate.net

An alternative two-step approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride . This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, usually in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, to afford the amide. While effective, this method is less atom-economical and involves the handling of corrosive reagents. quora.com

Table 2: Common Amidation Methods for this compound

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Coupling Reagent-Mediated Amidation | Amine, Coupling reagent (e.g., EDC, HATU), Base (e.g., DIPEA), Aprotic solvent | Mild conditions, high yields, broad substrate scope. | Coupling reagents can be expensive. |

| Acyl Chloride Formation followed by Aminolysis | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., pyridine) | High reactivity of the acyl chloride. | Two-step process, use of corrosive reagents. |

| Titanium(IV) Chloride Mediated Amidation | Amine, TiCl₄, Pyridine, Heat | Effective for a wide range of substrates. | Requires elevated temperatures and a stoichiometric amount of TiCl₄. nih.gov |

Reduction and Oxidation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce other functional groups that may be present in the molecule. pressbooks.pub

A more selective alternative for the reduction of carboxylic acids in the presence of other reducible functional groups is the use of borane (BH₃) , often as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂). Borane selectively reduces carboxylic acids to alcohols while being less reactive towards esters and other carbonyl functionalities. chemicalbook.com

The oxidation of the carboxylic acid group itself is generally not a feasible transformation under standard conditions as it is already in a high oxidation state. However, the quinoline ring system and the methyl groups are susceptible to oxidation, which will be discussed in the subsequent sections.

Modifications of the Quinoline Core and Methyl Substituents

The quinoline nucleus and the attached methyl groups offer further opportunities for derivatization, allowing for the introduction of a variety of substituents and the synthesis of more complex molecular architectures.

Regioselective Functionalization of the Quinoline Ring

Electrophilic aromatic substitution reactions on the quinoline ring are influenced by the directing effects of the existing substituents and the inherent reactivity of the quinoline system. In acidic media, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack. Therefore, substitution typically occurs on the benzene (B151609) ring. For 2,7-dimethylquinoline, electrophilic substitution is expected to occur at the C5 and C8 positions, as these are the most activated positions in the carbocyclic ring.

A specific example is the nitration of 2,7-dimethylquinoline, which has been shown to yield 8-nitro-2,7-dimethylquinoline. This demonstrates the preference for substitution at the C8 position under these conditions. acs.org

Modern synthetic methods, such as palladium-catalyzed C-H activation/functionalization , offer powerful tools for the regioselective introduction of various groups onto the quinoline core. These methods often employ a directing group to control the site of functionalization. While specific examples for this compound are not prevalent in the literature, the principles of directed C-H activation could potentially be applied to achieve functionalization at specific positions of the quinoline ring that are not accessible through classical electrophilic substitution. researchgate.netyoutube.com

Derivatization at Methyl Positions

The methyl groups at the 2- and 7-positions of the quinoline ring are benzylic in nature and thus susceptible to a range of chemical transformations.

One of the most common reactions is oxidation . The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) under basic conditions or chromic acid. This reaction proceeds through a benzylic radical intermediate and requires the presence of at least one benzylic hydrogen. This transformation would convert this compound into a tricarboxylic acid derivative. pressbooks.publibretexts.orglibretexts.orggoogle.commasterorganicchemistry.comchemspider.com

Free-radical halogenation at the benzylic positions is another important derivatization strategy. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), the methyl groups can be selectively brominated to afford the corresponding bromomethyl derivatives. These brominated intermediates are versatile synthons that can be further converted into a variety of other functional groups through nucleophilic substitution reactions. researchgate.netresearchgate.netnih.govresearchgate.netrsc.org

Table 3: Common Derivatization Reactions of the Methyl Substituents

| Reaction | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, NaOH, H₂O, Heat | Carboxylic Acid |

| Free-Radical Bromination | NBS, AIBN or UV light, CCl₄ | Bromomethyl |

Formation of Coordination Complexes and Supramolecular Assemblies

Due to the absence of specific research on this compound in the context of coordination complexes and supramolecular assemblies, a detailed discussion and data tables as outlined in the request cannot be provided.

General principles of coordination chemistry suggest that this compound possesses potential coordination sites. The carboxylic acid group can be deprotonated to form a carboxylate, which is a common coordinating group for metal ions. Additionally, the nitrogen atom of the quinoline ring can also act as a coordination site. The formation of stable chelate rings involving both the carboxylate oxygen and the quinoline nitrogen is a possibility, which often leads to the formation of robust metal complexes.

In the realm of supramolecular chemistry, the planar aromatic structure of the quinoline ring system could potentially engage in π-π stacking interactions, contributing to the formation of larger, ordered assemblies. Furthermore, the carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that this molecule could form hydrogen-bonded networks in the solid state or in solution.

However, without experimental data from crystallographic studies, spectroscopic analyses, or other characterization methods, any discussion of potential coordination modes, complex geometries, or the nature of supramolecular assemblies involving this compound remains purely speculative.

Future research in this area would be necessary to elucidate the specific chemical reactivity and derivatization strategies for this compound in the formation of coordination complexes and supramolecular structures. Such studies would involve systematic investigation of its reactions with various metal salts and detailed structural analysis of the resulting products.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,7-dimethylquinoline-3-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-9.0 ppm). The methyl groups at positions 2 and 7 would resonate in the upfield region, likely around δ 2.5-3.0 ppm. The carboxylic acid proton is highly deshielded and would be observed as a broad singlet at a very downfield chemical shift, typically above δ 12 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, generally in the range of δ 165-185 ppm. libretexts.org The sp²-hybridized carbons of the quinoline ring would resonate between δ 120-150 ppm. oregonstate.edu The methyl carbons attached to the quinoline ring would have characteristic signals in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: Due to the low natural abundance of the ¹⁵N isotope, obtaining ¹⁵N NMR data can be challenging. researchgate.net However, it provides direct information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen would be indicative of its hybridization and involvement in the aromatic system. rsc.org Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be employed, often requiring ¹⁵N-isotopic enrichment to enhance signal intensity. nih.gov

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecule, various 2D NMR experiments are instrumental.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the placement of the methyl groups and the carboxylic acid group on the quinoline framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.7 | ~20 |

| C3-COOH | >12 (broad s) | ~170 |

| C4-H | ~8.8 | ~138 |

| C5-H | ~7.8 | ~128 |

| C6-H | ~7.4 | ~127 |

| C7-CH₃ | ~2.5 | ~22 |

| C8-H | ~7.9 | ~136 |

| Quinoline N | - | ~148 |

| Quinoline C-atoms | - | 120-150 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly suited for the analysis of polar molecules like carboxylic acids. It provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₁NO₂), the expected exact mass would be calculated.

The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavages within the quinoline ring system. Analysis of these fragments helps to confirm the substitution pattern of the molecule. While specific HR-ESIMS data for the acid is not published, data for the corresponding ethyl ester shows the expected molecular ion peak, confirming the core structure. rsc.org

Interactive Data Table: Expected HR-ESIMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol cymitquimica.com |

| Exact Mass (Monoisotopic) | 201.07898 Da |

| Expected [M+H]⁺ | 202.08626 |

| Expected [M-H]⁻ | 200.07170 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is indicative of the hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com A strong carbonyl (C=O) stretching absorption should appear around 1700-1725 cm⁻¹. libretexts.org The spectrum would also show C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively. Aromatic C=C and C=N stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the conjugated quinoline system. Quinoline and its derivatives typically display multiple absorption bands corresponding to π-π* transitions. The presence of the methyl and carboxylic acid groups will influence the position and intensity of these absorption maxima (λ_max). The spectrum of a related compound, 2,3-dimethylquinoxaline, shows absorption maxima that shift with pH, a behavior that would also be expected for this compound due to the presence of the basic nitrogen atom and the acidic carboxylic acid group. researchgate.net

Interactive Data Table: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| IR | C=O stretch (carboxylic acid) | 1700-1725 |

| IR | C=C and C=N stretch (aromatic) | 1450-1620 |

| UV-Vis | π-π* transitions | 220-350 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules.

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. If suitable crystals can be grown, this technique would confirm the planarity of the quinoline ring and the orientation of the substituent groups.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry can be used to study the redox properties of this compound. By measuring the current response to a varying potential, the oxidation and reduction potentials of the molecule can be determined. These redox events are typically associated with the electron-rich quinoline ring system. The electrochemical behavior would be influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. Currently, there is no specific published data on the cyclic voltammetry of this compound.

Photophysical Property Investigations (e.g., Fluorescence)

The photophysical properties of quinoline derivatives are of significant scientific interest due to their application in various fields, including the development of fluorescent probes and sensors. The fluorescence characteristics of these compounds, such as their excitation and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on their molecular structure, including the nature and position of substituents on the quinoline ring, as well as the solvent environment.

Detailed experimental studies on the specific photophysical properties of this compound are not extensively available in the public domain. However, general principles of fluorescence in quinoline-based molecules can provide an insight into its expected behavior. The quinoline core itself is a fluorophore, and its properties are modulated by the attached functional groups. The presence of a carboxylic acid group at the 3-position and two methyl groups at the 2- and 7-positions will influence the electronic distribution and, consequently, the absorption and emission characteristics.

For context, studies on other quinoline carboxylic acid derivatives show that the electronic nature of substituents plays a crucial role. For instance, electron-donating groups can enhance fluorescence, while electron-withdrawing groups might quench it. The position of these substituents also dictates the extent of their influence on the electronic transitions (π-π* and n-π*) that govern light absorption and emission.

Research on related compounds, such as other substituted quinoline-3-carboxylic acids, indicates that these molecules can exhibit fluorescence, with emission maxima often appearing in the UV or visible range, contingent on the specific substitution pattern and solvent polarity. For example, the introduction of an amino group at the 7-position of the quinoline scaffold has been shown to induce or enhance fluorescence. In one study, a 7-(dimethylamino)quinoline-2-carboxylic acid derivative was synthesized and demonstrated fluorescent properties.

Without direct experimental data for this compound, a precise quantitative description of its photophysical behavior remains speculative. Further empirical research would be required to fully characterize its fluorescence profile.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods rooted in Density Functional Theory (DFT) and other quantum mechanical approaches are employed to model the electronic landscape of 2,7-Dimethylquinoline-3-carboxylic acid and its derivatives. mdpi.commdpi.com

Investigations into related quinolone carboxylic acid derivatives utilize DFT to determine geometric, energetic, and electronic structure parameters. mdpi.com Theories such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are applied to analyze the electronic structure, with a particular focus on the nature of intramolecular hydrogen bonds, which are critical in defining the molecule's conformation and properties. mdpi.com The study of these interactions is crucial as they can be significantly influenced by the surrounding environment, with polar settings tending to enhance the strength of these bonds. mdpi.com

The reactivity of quinoline (B57606) derivatives can be predicted by calculating various descriptors. Conceptual DFT provides a framework for understanding chemical reactions through concepts like electronegativity, hardness, and softness. mdpi.com For instance, the regioselectivity of electrophilic attacks on similar heterocyclic systems has been successfully predicted by calculating the electron density distribution using semiempirical quantum-chemical methods like MNDO. researchgate.net These calculations help identify the most probable sites for chemical reactions, guiding synthetic strategies. researchgate.net Such studies have shown that for related structures, the selectivity of reactions can depend more on the electron density distribution within reaction complexes than on the initial structural parameters of the molecule. researchgate.net

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like this compound might interact with biological targets such as proteins.

In studies of related 3-quinoline carboxylic acids, molecular docking has been instrumental in identifying potential inhibitors for targets like protein kinase CK2. researchgate.netnih.gov Using software such as AutoDock and Dock 4.0, researchers can simulate the binding of these compounds into the ATP-binding pocket of the kinase. researchgate.net The analysis of these docked poses reveals key interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: The carboxylic acid group of the quinoline derivative often forms crucial hydrogen bonds with specific amino acid residues in the active site, such as Lys68 and Asp175 in protein kinase CK2. researchgate.net

Hydrophobic Contacts: The quinoline ring system and its substituents, like the dimethyl groups, engage in hydrophobic interactions with nonpolar amino acid residues, for example, Ile95, Phe113, Ile174, Val66, and Met163. researchgate.net

The success of a docking simulation is often evaluated by the binding affinity score and the root-mean-square deviation (RMSD) between the predicted pose and a known crystal structure, with an RMSD of less than 2 Å generally considered a successful prediction. researchgate.net Docking studies on other quinoline-based scaffolds, such as 2H-thiopyrano[2,3-b]quinolines, have similarly been used to predict binding affinity and identify interacting residues against protein targets. nih.govsemanticscholar.org

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Lys68, Asp175 |

| Hydrophobic Contacts | Ile95, Phe113, Ile174, Val66, Met163 |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target protein is unknown or when researchers want to identify novel scaffolds from a set of known active molecules. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.

The process involves several steps:

Model Generation: A set of active compounds is aligned, and their common chemical features are identified to create a pharmacophore hypothesis. nih.gov Software like LigandScout or the HypoGen algorithm in Discovery Studio is often used for this purpose. nih.govijper.orgmdpi.com

Model Validation: The generated model's ability to distinguish between active and inactive compounds is rigorously tested. mdpi.com

Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large chemical databases (e.g., ZINC, DrugBank) for new molecules that match the required features. nih.govijper.org

This approach has been successfully applied to quinoline derivatives to discover potential anticancer agents. semanticscholar.org By creating a pharmacophore model from known active quinolines, researchers can screen for novel compounds that are structurally diverse but share the necessary features for biological activity, leading to the identification of promising new drug candidates. ijper.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Function Elucidation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This relationship is then expressed as a mathematical model that can be used to predict the activity of new, unsynthesized compounds.

For quinoline derivatives, both 2D- and 3D-QSAR studies have been performed.

2D-QSAR: In this approach, the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is correlated with calculated molecular descriptors (e.g., physicochemical properties). researchgate.net Statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the predictive model. researchgate.net Such studies on carbocycle-fused quinolines have helped elucidate the structural requirements for anticancer activity against lymphoblastic leukemia cell lines. researchgate.net

3D-QSAR: This more advanced method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), considers the 3D structure of the molecules. semanticscholar.orgmdpi.com The models correlate biological activity with the steric and electrostatic fields surrounding the aligned molecules. semanticscholar.org CoMFA studies on quinoline derivatives have been used to analyze their anti-gastric cancer activity, with the resulting contour maps providing a visual guide for structural modifications that could enhance potency. semanticscholar.org

These QSAR models are powerful tools for rational drug design, allowing for the prioritization of compounds for synthesis and testing, which saves significant time and resources. mdpi.com

| Computational Method | Primary Application | Insights Gained | Example Reference |

|---|---|---|---|

| Quantum Chemical Calculations (DFT) | Electronic structure and reactivity analysis | Electron density, bond strengths, reactive sites, role of intramolecular H-bonds. | mdpi.com |

| Molecular Docking | Predicting protein-ligand binding modes | Binding affinity, key interacting amino acid residues, stabilization forces (H-bonds, hydrophobic contacts). | researchgate.netnih.gov |

| Pharmacophore Modeling | Ligand-based virtual screening and drug design | Essential 3D chemical features for bioactivity, discovery of novel active scaffolds. | ijper.orgsemanticscholar.org |

| QSAR (2D and 3D) | Elucidating structure-activity relationships | Predictive models for biological activity, guidance for structural optimization to improve potency. | semanticscholar.orgresearchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Analyzing conformational dynamics and binding stability | Dynamic behavior of ligand-protein complex, stability of interactions over time, conformational flexibility. | semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in a system over time, typically nanoseconds to microseconds, providing insights into the conformational flexibility and stability of the complex. nih.gov

For newly designed quinoline derivatives identified through other computational methods, MD simulations are performed to assess the stability of their binding to a target protein. semanticscholar.org These simulations, often run for periods like 100 nanoseconds in an aqueous environment, can confirm whether the key interactions predicted by docking (such as hydrogen bonds) are maintained over time. semanticscholar.orgnih.gov

MD simulations are crucial for:

Conformational Analysis: Understanding how the ligand and protein adapt to each other upon binding. Glycine residues, for example, are known to introduce flexibility, and MD can show how this affects peptide structuring and interactions. nih.gov

Binding Stability: Evaluating the stability of the ligand in the binding pocket and the persistence of key interactions.

Free Energy Calculations: Methods like MM-GBSA can be applied to MD trajectories to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone. semanticscholar.org

These simulations provide a higher level of validation for computationally designed compounds before they are moved to experimental testing.

Mechanistic Predictions and Validation via Computational Chemistry

The true power of computational chemistry lies in the integration of multiple methods to build and validate mechanistic hypotheses. For a compound like this compound, a comprehensive computational workflow can predict its biological potential and mechanism of action.

A typical workflow might proceed as follows:

Initial Prediction: Quantum chemical calculations predict the molecule's inherent electronic properties and reactive sites. mdpi.com

Target Interaction: Pharmacophore and QSAR models built from known active quinolines can predict the potential activity of the compound and suggest likely biological targets. semanticscholar.orgmdpi.com

Binding Hypothesis: Molecular docking places the compound into the active site of a hypothesized protein target, predicting the specific interactions responsible for binding. researchgate.net

Dynamic Validation: MD simulations then test the stability of this binding pose over time, providing a more realistic view of the interaction dynamics and confirming the importance of key residues. semanticscholar.org

Design and Refinement: The contour maps from 3D-QSAR and the interaction patterns from docking and MD provide a clear rationale for designing new derivatives with improved activity. semanticscholar.org For instance, if a region of the binding pocket is found to be sterically favorable but unoccupied, a bulky group can be added to the ligand to improve binding.

Furthermore, advanced simulation techniques like Car–Parrinello molecular dynamics (CPMD) can be used to study dynamic processes like proton transfer, offering deep mechanistic insights. For related quinolone carboxylic acids, such simulations have shown that proton transfer is not a favorable event in the ground state, a direct mechanistic prediction. mdpi.com This integrated computational approach provides a powerful platform for predicting molecular mechanisms and validating these predictions before undertaking costly and time-consuming experimental work.

Research Applications and Broader Scientific Impact

Role in Medicinal Chemistry Research

The quinoline (B57606) ring system is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. 2,7-Dimethylquinoline-3-carboxylic acid serves as a valuable building block in the discovery of new therapeutic agents.

This compound is recognized as a versatile small molecule scaffold. cymitquimica.com Its rigid bicyclic structure provides a defined three-dimensional orientation for its functional groups, which is a desirable characteristic in rational drug design. Medicinal chemists utilize such scaffolds to systematically modify a core structure, attaching different pharmacophores to explore structure-activity relationships (SAR). The quinoline nucleus itself, substituted with various groups, is a cornerstone in the development of drugs targeting a range of conditions, including cancer and infectious diseases. mdpi.com The specific substitution pattern of this compound offers a unique starting point for creating libraries of novel compounds for biological screening.

Derivatives of quinoline-3-carboxylic acid have been extensively studied as enzyme inhibitors. nih.gov This class of compounds is known to target various enzymes crucial for cellular processes, including protein kinases and topoisomerases.

Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. The quinoline-3-carboxylic acid framework has proven to be a successful scaffold for developing protein kinase inhibitors. nih.gov Specifically, derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a constitutively active kinase involved in cell growth, proliferation, and suppression of apoptosis. researchgate.net A study involving forty-three synthesized derivatives of 3-quinoline carboxylic acid identified twenty-two compounds that inhibited CK2 with IC50 values in the micromolar range. nih.govresearchgate.net The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net This demonstrates the potential of the quinoline-3-carboxylic acid core, as found in this compound, to serve as a basis for designing targeted kinase inhibitors.

Table 1: Inhibition of Protein Kinase CK2 by Selected Quinoline Carboxylic Acid Derivatives

| Compound Type | IC50 (µM) Range |

|---|---|

| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 |

| 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 |

Data sourced from a study on 3-quinoline carboxylic acid derivatives, illustrating the inhibitory potential of the core structure. nih.govresearchgate.net

Other Enzyme Targets: The broader family of quinoline compounds also shows inhibitory activity against other enzymes. For instance, sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are another target. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent inhibitors of SIRT3, an enzyme implicated in certain cancers. frontiersin.org Furthermore, some quinoline derivatives act as topoisomerase inhibitors, interfering with DNA synthesis and repair, a mechanism exploited in cancer chemotherapy. mdpi.com The structural features of this compound make it a plausible candidate for derivatization to explore inhibition of these and other metabolic enzymes.

The quinoline scaffold is adept at interacting with various biological receptors. Molecular-level studies, including radioligand binding assays and surface plasmon resonance, have elucidated how these compounds bind to their targets.

Serotonin (5-HT) Receptors: A series of quinolinecarboxylic acid amides have been synthesized and evaluated for their affinity at 5-HT3 and 5-HT4 receptors. researchgate.net These receptors are involved in neurotransmission and are targets for antiemetic and anxiolytic drugs. One derivative showed a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM. researchgate.net The study suggested that the 5-HT3 receptor can accommodate the acyl group of 2-quinoline derivatives and that an optimal distance exists between the quinoline nitrogen and an azabicyclic nitrogen moiety for effective binding. researchgate.net

Table 2: Binding Affinity of a Quinolinecarboxylic Acid Derivative at Serotonin Receptors

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT3 | 9.9 nM |

| 5-HT4 | > 1000 nM |

| D2 | > 1000 nM |

Data for a representative quinolinecarboxylic acid amide derivative. researchgate.net

Asialoglycoprotein Receptor (ASGPR): In the field of targeted drug delivery, ligands that bind to specific cell-surface receptors are highly sought after. The asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells, is an ideal target for delivering therapeutics to the liver. publichealthtoxicology.com Researchers have developed 3-hydroxyquinoline-4-carboxylic acid derivatives that exhibit strong binding affinity to ASGPR, with dissociation constant (KD) values in the nanomolar range (0.1 - 30 nM). publichealthtoxicology.com This demonstrates the capacity of the quinoline carboxylic acid structure to act as a potent ligand for C-type lectin receptors, paving the way for targeted therapies.

By serving as a scaffold for inhibitors and receptor ligands, this compound and its analogs are instrumental in probing complex biochemical pathways. When a derivative shows potent activity against a specific enzyme or receptor, it becomes a chemical tool to study the function of that target in cellular and disease models. For example, inhibitors of protein kinase CK2 derived from the quinoline-3-carboxylic acid core can be used to investigate the numerous signaling pathways regulated by CK2, including those related to cancer and inflammation. researchgate.net Similarly, the development of selective ligands for 5-HT or asialoglycoprotein receptors helps to map the function and physiological role of these receptors in health and disease. researchgate.netpublichealthtoxicology.com

Applications in Materials Science and Photonic Research

Beyond its biomedical potential, the quinoline ring system possesses unique photophysical properties that are exploited in materials science.

The aromatic, heterocyclic structure of quinoline derivatives makes them candidates for the development of fluorescent materials. Fluorescence is a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. This property is the basis for fluorescent probes and dyes used in bio-imaging and sensing applications.

Research has shown that simple modifications to the quinoline core can induce or tune its fluorescent properties. nih.gov For example, the addition of a dimethylamino group at the 7-position of a quinoline-based anticancer agent turned the molecule into a fluorescent dye. nih.gov This new compound, when excited at 365 nm, emitted light with peaks at 448 nm and 505 nm, allowing researchers to track its accumulation within the endoplasmic reticulum of cancer cells using confocal microscopy. nih.gov The fluorescence was also found to be sensitive to pH, a characteristic that can be exploited for developing sensors for acidic organelles like lysosomes. nih.gov The 2,7-dimethyl substitution pattern on the quinoline core of this compound provides a foundational structure upon which such fluorescent probes could be designed.

Table 3: Fluorescent Properties of a 7-(dimethylamino)quinoline Derivative

| Condition | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|

| Cell Culture Medium (pH 7.3) | 365 | 448 and 505 |

| Acidic Buffer (pH 4.0) | 365 | 454 |

Data illustrates the tunable fluorescent properties of a modified quinoline scaffold. nih.gov

Ligands for Advanced Functional Materials

The structural rigidity and coordinating ability of the quinoline ring system, combined with the functional handle of a carboxylic acid group, make quinoline derivatives excellent candidates for ligands in the construction of advanced functional materials. These materials, such as metal-organic frameworks (MOFs) and coordination polymers, have applications in gas storage, separation, and catalysis.

For instance, research on quinoline-2,4-dicarboxylic acid has demonstrated its utility in forming three-dimensional coordination polymers with lanthanide(III) ions like neodymium(III). nih.gov In these structures, the quinoline-dicarboxylate ligand acts as a tetradentate bridging-chelating ligand, linking multiple metal centers. nih.gov The carboxylate groups and the nitrogen atom of the quinoline ring coordinate with the metal ions, creating a stable, extended network. nih.gov This illustrates the potential of quinoline carboxylic acids, including this compound, to serve as building blocks for novel crystalline materials with tailored properties.

Table 1: Examples of Quinoline Carboxylic Acids in Functional Materials

| Quinoline Derivative | Metal Ion | Resulting Material | Potential Application |

| Quinoline-2,4-dicarboxylic acid | Neodymium(III) | 3D Coordination Polymer | Catalysis, Luminescence |

Chemo- and Biosensors

Quinoline and its derivatives are renowned for their fluorescent properties, making them ideal fluorophores for the design of chemo- and biosensors. rsc.orgrsc.org The quinoline core provides a rigid structure with a high quantum yield, and its electronic properties can be fine-tuned through substitution. rsc.orgrsc.org The nitrogen atom and other substituents can act as binding sites for specific analytes, leading to a detectable change in the fluorescence signal upon binding.

Numerous studies have highlighted the use of quinoline derivatives as selective and sensitive fluorescent sensors for various metal ions:

A quinoline-based Schiff base has been developed as a chemosensor for the selective detection of Aluminum ions (Al³⁺) with a high association constant and a submicromolar detection limit. nih.gov

Novel quinoline-based thiazole (B1198619) derivatives have demonstrated the ability to detect Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. acs.org

Another quinoline derivative was designed as a dual sensor for Mg(II) and Zn(II), showcasing its utility in biological imaging. rsc.org

A quinoline-based hydrazone derivative has been synthesized to act as a colorimetric and fluorescent chemosensor for tributyltin (TBT), an environmental biocide. mdpi.com

These examples underscore the versatility of the quinoline scaffold in sensor design. The this compound molecule, with its inherent fluorescence and potential coordination sites (the quinoline nitrogen and the carboxylic acid group), represents a promising platform for the development of new sensors for environmental and biological monitoring.

Table 2: Quinoline Derivatives as Chemosensors

| Quinoline Derivative Type | Analyte Detected | Detection Method |

| Quinoline-based Schiff base | Al³⁺ | Fluorescence enhancement |

| Quinoline-based thiazole | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching |

| Quinoline-pyrimidine derivative | Mg(II), Zn(II) | Fluorescence enhancement |

| Quinoline-based hydrazone | Tributyltin (TBT) | Colorimetric & Fluorescent change |

Ligands for Organic Light-Emitting Diodes (OLED)

The field of organic electronics has seen significant interest in quinoline derivatives for their application in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Their electroluminescent properties, good thermal stability, and ability to be easily modified make them suitable for use in various layers of an OLED device, including as emitters and electron-transporting materials. mdpi.comnih.gov

While research on this compound for OLEDs is not extensively documented, studies on related compounds highlight the potential of the quinoline core in this technology:

5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material to produce an OLED device that emits in the UV region. researchgate.netdergipark.org.tr

Pyrazoloquinoline derivatives are another class of quinoline-based materials investigated for their photo-optical properties and application in OLEDs. mdpi.com

The well-known Tris-(8-hydroxyquinolinato) aluminum (Alq3) is one of the most widely used electroluminescent materials in OLEDs due to its excellent stability and luminescence. researchgate.net

These findings suggest that the quinoline framework is a robust platform for developing materials for optoelectronic applications. The specific substitutions on this compound would influence its electronic and photophysical properties, potentially making it a candidate for a component in OLED devices.

Catalytic Applications and Ligand Design

The unique electronic and structural features of the quinoline ring system also make it a valuable component in the design of catalysts and ligands for organic synthesis.

Quinoline-Based Catalysts in Organic Transformations

The synthesis of quinoline-3-carboxylic acid derivatives is an active area of research, with various methods developed to access this important molecular scaffold. rsc.orgacs.org These synthetic efforts are driven by the wide-ranging biological and material science applications of these compounds. The methodologies often involve transition-metal-catalyzed reactions or multi-component reactions under mild conditions. acs.org For example, a one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from o-nitrobenzaldehydes has been developed using a tin(II) chloride-mediated reductive cyclization. acs.org Another approach involves a domino process starting from arylmethyl azides. rsc.org While these studies focus on the synthesis of quinoline-3-carboxylic acids, the reactivity of the quinoline core itself suggests potential for its use in catalysis, for instance, by modulating the electronic properties of a metal center to which it is coordinated.

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which enables the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The design of chiral ligands is central to the success of this field. Quinoline-containing motifs have been extensively used in the construction of chiral ligands for a variety of asymmetric transformations. thieme-connect.com

The rigid quinoline backbone can provide a well-defined stereochemical environment around a metal center, influencing the enantioselectivity of the catalyzed reaction. Various types of chiral quinoline-based ligands have been synthesized, including:

Chiral Schiff base ligands derived from quinoline aldehydes, which have been applied in reactions like 1,3-dipolar cycloadditions. thieme-connect.com

Chiral oxazolinylquinoline ligands , which are another important class of ligands for asymmetric catalysis. thieme-connect.com

Furthermore, chiral carboxylic acids themselves have emerged as a powerful tool in enantioselective C-H activation reactions when used in combination with achiral metal catalysts. snnu.edu.cn This strategy relies on the chiral carboxylic acid to create a chiral environment that directs the metal to functionalize one of two enantiotopic C-H bonds selectively. snnu.edu.cn Given these precedents, this compound represents a scaffold that could be developed into a chiral ligand for asymmetric catalysis, either by introducing chirality into its structure or by using it as a chiral acid catalyst in conjunction with a transition metal.

Biosynthetic Pathways and Natural Product Mimicry

There are no known natural biosynthetic pathways for this compound, indicating that it is a synthetic compound. cymitquimica.combiosynth.comsynblock.com Its synthesis is achieved through chemical reactions in a laboratory setting rather than being produced by a biological organism.

The concept of natural product mimicry involves designing synthetic molecules that replicate the structure or function of naturally occurring compounds, often to achieve improved therapeutic properties or to understand biological processes. nih.gov While quinoline derivatives are found in many natural products with diverse biological activities, there is currently no specific information in the scientific literature documenting the use of this compound to mimic a particular natural product. nih.gov Its value lies more in its role as a versatile synthetic building block for creating novel molecules with potentially useful properties in materials science and medicinal chemistry. cymitquimica.com

Understanding Biogenesis of Quinoline Alkaloids

The study of the natural formation, or biogenesis, of quinoline alkaloids is a complex field within biochemistry. While the general biosynthetic pathway for many quinoline alkaloids is understood to originate from anthranilic acid, the specific role or intermediacy of this compound in these natural processes is not prominently documented in scientific literature. Research into the intricate biosynthetic routes of the vast array of quinoline alkaloids found in nature is ongoing. The current body of evidence focuses on primary precursors and major intermediates, and the involvement of specific, highly substituted quinoline carboxylic acids like the 2,7-dimethyl variant has not been established as a key step in a known natural pathway.

Synthetic Mimicry of Natural Quinoline Scaffolds

In contrast to its low profile in biogenesis, this compound is recognized as a versatile small molecule scaffold in synthetic chemistry. cymitquimica.comsynblock.com A scaffold, in this context, is a core molecular structure upon which a variety of chemical modifications can be made to create a library of new compounds. This approach is fundamental to medicinal chemistry and drug discovery, allowing researchers to systematically explore how different functional groups attached to a core structure affect its biological activity.

The quinoline ring system is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds, including many natural alkaloids with potent medicinal properties. By using this compound as a starting material, chemists can synthetically mimic the basic structure of these natural alkaloids and then introduce a wide range of chemical diversity. This process of synthetic mimicry is crucial for several reasons: